molecular formula C15H18Cl2N4O B1597497 3-(tert-butyl)-1-(2,4-dichlorobenzyl)-1H-pyrazole-5-carbohydrazide CAS No. 306937-07-5

3-(tert-butyl)-1-(2,4-dichlorobenzyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B1597497
CAS No.: 306937-07-5
M. Wt: 341.2 g/mol
InChI Key: QZTPHSIBWMQJLD-UHFFFAOYSA-N
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Description

3-(tert-butyl)-1-(2,4-dichlorobenzyl)-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C15H18Cl2N4O and its molecular weight is 341.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 32.7 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-tert-butyl-2-[(2,4-dichlorophenyl)methyl]pyrazole-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18Cl2N4O/c1-15(2,3)13-7-12(14(22)19-18)21(20-13)8-9-4-5-10(16)6-11(9)17/h4-7H,8,18H2,1-3H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZTPHSIBWMQJLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)C(=O)NN)CC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00370871
Record name 3-tert-Butyl-1-[(2,4-dichlorophenyl)methyl]-1H-pyrazole-5-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

32.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26728455
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

306937-07-5
Record name 3-tert-Butyl-1-[(2,4-dichlorophenyl)methyl]-1H-pyrazole-5-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(tert-butyl)-1-(2,4-dichlorobenzyl)-1H-pyrazole-5-carbohydrazide
Reactant of Route 2
3-(tert-butyl)-1-(2,4-dichlorobenzyl)-1H-pyrazole-5-carbohydrazide
Reactant of Route 3
Reactant of Route 3
3-(tert-butyl)-1-(2,4-dichlorobenzyl)-1H-pyrazole-5-carbohydrazide
Reactant of Route 4
3-(tert-butyl)-1-(2,4-dichlorobenzyl)-1H-pyrazole-5-carbohydrazide
Reactant of Route 5
3-(tert-butyl)-1-(2,4-dichlorobenzyl)-1H-pyrazole-5-carbohydrazide
Reactant of Route 6
3-(tert-butyl)-1-(2,4-dichlorobenzyl)-1H-pyrazole-5-carbohydrazide

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